molecular formula C17H22BrNO3 B2482174 (S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one CAS No. 203739-35-9

(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one

Cat. No.: B2482174
CAS No.: 203739-35-9
M. Wt: 368.271
InChI Key: AGXJJIVRIVXVKX-HNNXBMFYSA-N
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Description

(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a benzyl group, a bromoheptanoyl chain, and an oxazolidinone ring. These structural features make it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazolidinone.

    Attachment of the Bromoheptanoyl Chain: This step involves the acylation of the oxazolidinone with a bromoheptanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxazolidinone ring, potentially converting it to an alcohol.

    Substitution: The bromoheptanoyl chain can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted heptanoyl derivatives.

Scientific Research Applications

(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one has several applications in scientific research:

    Organic Synthesis: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.

    Industrial Applications: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one depends on its application:

    As a Chiral Auxiliary: It induces chirality through steric and electronic interactions during the formation of new bonds.

    In Biological Systems: It may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    (S)-4-Benzyl-3-(7-chloroheptanoyl)oxazolidin-2-one: Similar structure but with a chlorine atom instead of bromine.

    (S)-4-Benzyl-3-(7-iodoheptanoyl)oxazolidin-2-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness: (S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one is unique due to the presence of the bromoheptanoyl chain, which can participate in specific chemical reactions not possible with other halogenated derivatives. This makes it a valuable compound for specialized applications in synthesis and research.

Properties

IUPAC Name

(4S)-4-benzyl-3-(7-bromoheptanoyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c18-11-7-2-1-6-10-16(20)19-15(13-22-17(19)21)12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-13H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXJJIVRIVXVKX-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCCCCBr)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCCCCCBr)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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